3-epi-Deoxynegamycin

Descripción

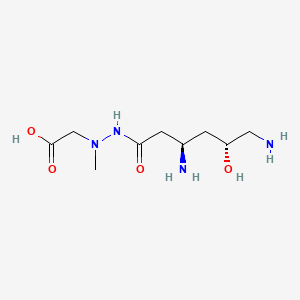

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

33404-78-3 |

|---|---|

Fórmula molecular |

C9H20N4O4 |

Peso molecular |

248.28 g/mol |

Nombre IUPAC |

2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid |

InChI |

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1 |

Clave InChI |

IKHFJPZQZVMLRH-RNFRBKRXSA-N |

SMILES isomérico |

CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N |

SMILES canónico |

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid negamycin negamycin, (threo-D)-isome |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-epi-Deoxynegamycin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-epi-Deoxynegamycin is a semi-synthetic derivative of the natural antibiotic negamycin. Unlike its parent compound, which exhibits broad-spectrum antibacterial activity, this compound possesses minimal antimicrobial properties. Instead, its primary mechanism of action is the induction of translational readthrough of premature termination codons (PTCs) in eukaryotic cells. This unique characteristic positions this compound and its derivatives as promising therapeutic candidates for the treatment of genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD). This guide provides a comprehensive overview of the molecular mechanism, quantitative activity data, and key experimental protocols related to this compound.

Core Mechanism of Action: Eukaryotic Translational Readthrough

The central mechanism of this compound involves its interaction with the eukaryotic ribosome, specifically at the decoding center of the small ribosomal subunit. This interaction facilitates the misreading of a premature termination codon (UAA, UAG, or UGA) as a sense codon, allowing for the incorporation of an amino acid and the synthesis of a full-length, potentially functional protein.

Ribosomal Binding Site

While the crystal structure of this compound with a eukaryotic ribosome has not been determined, extensive studies on its parent compound, negamycin, with prokaryotic ribosomes provide a highly probable model for its binding site. Negamycin binds in the vicinity of helix 34 (h34) of the 16S rRNA in the small ribosomal subunit.[1][2] This region is highly conserved between prokaryotes and eukaryotes (18S rRNA). The binding site partially overlaps with that of tetracycline-class antibiotics.[1][2] At this position, the molecule is in a prime location to influence the decoding process at the A-site of the ribosome.

Induction of Miscoding and Readthrough

Unlike aminoglycoside antibiotics, which also induce readthrough, the proposed mechanism for negamycin analogues is not based on direct competition with release factors. Instead, this compound is thought to stabilize the binding of a near-cognate aminoacyl-tRNA to the A-site when a PTC is present.[1] This stabilization increases the likelihood of the ribosome accepting the tRNA and continuing translation, rather than terminating the polypeptide chain. The stereochemistry of the 3-amino group in this compound is crucial for this eukaryotic-specific activity and its lack of significant antibacterial action.[3]

The following diagram illustrates the proposed mechanism of action at the ribosome:

Caption: Proposed mechanism of this compound-induced readthrough at a PTC.

Quantitative Data: Structure-Activity Relationship (SAR)

SAR studies have been crucial in optimizing the readthrough activity of this compound. The data below is summarized from cell-based dual-reporter assays in COS-7 cells, with readthrough measured at a TGA nonsense codon.[3]

| Compound | Concentration (µM) | Readthrough Activity (Ratio) |

| Control (No Compound) | - | 1.00 |

| (+)-Negamycin (1) | 200 | 2.13 |

| This compound (2) | 200 | 3.18 |

| G418 (Positive Control) | 200 | 7.43 |

| Derivative 9a (one carbon longer) | 200 | 2.58 |

| Derivative 9b (one carbon shorter) | 200 | 4.28 |

| Derivative 9c (two carbons shorter) | 200 | 1.88 |

| α-amino acid derivative 12b | 200 | 1.12 |

Data extracted from Hamada et al., ACS Med Chem Lett. 2015.[3]

Experimental Protocols

Cell-Based Dual-Reporter Readthrough Assay

This assay is the primary method for quantifying the readthrough efficiency of compounds like this compound.

Objective: To measure the ability of a compound to induce readthrough of a premature termination codon in a eukaryotic cell line.

Principle: A reporter plasmid is constructed with two reporter genes (e.g., β-galactosidase and luciferase) in the same reading frame, separated by a PTC (e.g., TGA). The upstream reporter (β-galactosidase) is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The downstream reporter (luciferase) is only expressed if the PTC is read through. The ratio of the two reporter activities indicates the readthrough efficiency.

Materials:

-

COS-7 cells

-

Dual-reporter plasmid (e.g., pDual-Luc with a TGA-containing insert)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound and other test compounds

-

Lysis buffer

-

β-galactosidase assay substrate (e.g., ONPG)

-

Luciferase assay substrate

-

Microplate reader (for absorbance and luminescence)

Procedure:

-

Cell Seeding: Seed COS-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with the dual-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at the desired concentrations (e.g., 200 µM for this compound). Include a no-compound control and a positive control (e.g., G418).

-

Incubation: Incubate the cells with the compounds for 48 hours.

-

Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

β-Galactosidase Assay: Transfer a portion of the cell lysate to a new plate. Add the β-galactosidase substrate and incubate until a yellow color develops. Measure the absorbance at 420 nm.

-

Luciferase Assay: Transfer another portion of the cell lysate to a luminometer plate. Inject the luciferase substrate and measure the luminescence.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each well. Calculate the readthrough ratio by dividing the normalized luciferase activity of the compound-treated cells by that of the no-compound control.

The following diagram outlines the experimental workflow:

Caption: Workflow for the cell-based dual-reporter readthrough assay.

Conclusion and Future Directions

This compound represents a significant departure from the classical antibiotic activity of its parent compound, offering a selective mechanism for inducing translational readthrough in eukaryotes. Its demonstrated efficacy in cell-based assays, coupled with a favorable lack of antimicrobial activity, makes it and its optimized derivatives strong candidates for further preclinical and clinical development for nonsense mutation-based genetic diseases. Future research should focus on obtaining a high-resolution structure of this compound bound to the eukaryotic ribosome to definitively confirm its binding site and guide the rational design of next-generation readthrough therapeutics with enhanced potency and specificity.

References

The Resurgence of a Forgotten Antibiotic Analog: A Technical Guide to 3-epi-Deoxynegamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially discovered in the late 1970s from actinomycetes, 3-epi-Deoxynegamycin (B13945071) has recently emerged from relative obscurity as a molecule of significant interest.[1][2][3] This resurgence is not due to its antimicrobial properties, which are notably weak, but rather its potent and selective ability to induce eukaryotic ribosomal readthrough of nonsense mutations.[1][4] This unique characteristic positions this compound as a promising scaffold for the development of therapeutics targeting genetic diseases caused by premature termination codons, such as cystic fibrosis and Duchenne muscular dystrophy. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols and data presented for the scientific community.

Discovery and Isolation

This compound was first reported in the late 1970s as a minor component from the fermentation broths of actinomycetes. Two independent discoveries were documented, one from a strain of Streptomyces goshikiensis and another from a Micromonospora species.[5][6]

Producing Organisms

-

Streptomyces goshikiensis : A species of Gram-positive bacteria belonging to the genus Streptomyces, known for its prolific production of a wide array of secondary metabolites.

-

Micromonospora sp. [5]: Another genus of actinomycetes, also recognized as a rich source of novel bioactive compounds.

Fermentation and Isolation

General Isolation Protocol (Inferred) :

-

Fermentation: Cultivation of the producing actinomycete strain in a suitable liquid medium rich in carbon and nitrogen sources to encourage the production of secondary metabolites.

-

Broth Extraction: Separation of the mycelium from the fermentation broth by centrifugation or filtration. The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the desired compounds into the organic phase.

-

Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Adsorption Chromatography: Using silica (B1680970) gel or alumina (B75360) columns with a gradient of solvents of increasing polarity.

-

Ion-Exchange Chromatography: To separate compounds based on their charge.

-

Size-Exclusion Chromatography: To separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step using reverse-phase or normal-phase HPLC to obtain the pure compound.

-

Caption: Inferred workflow for the isolation of this compound.

Physicochemical and Biological Properties

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₄O₃ | [7] |

| Molecular Weight | 232.28 g/mol | [7] |

| Appearance | White powder | Inferred |

| Solubility | Soluble in water and methanol | Inferred |

Biological Activity: Eukaryotic Readthrough

The primary biological activity of interest for this compound is its ability to induce ribosomal readthrough of premature termination codons (PTCs) in eukaryotes, without exhibiting significant antimicrobial activity.[1][2][4] This selective activity is a key advantage, as it avoids the potential for inducing antibiotic resistance.

| Activity | Observation | Reference |

| Eukaryotic Readthrough | Potent inducer of readthrough of nonsense mutations. | [1][4] |

| Antimicrobial Activity | Lacks significant activity against bacteria. | [4] |

Experimental Protocols

Dual-Luciferase Reporter Assay for Readthrough Activity

This assay is a common method to quantify the readthrough efficiency of a compound in a cell-based system.[8]

Principle: A reporter plasmid is constructed containing two luciferase genes (e.g., Firefly and Renilla) separated by a nonsense mutation (e.g., UGA, UAG, or UAA). The first luciferase (Firefly) is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The second luciferase (Renilla) is only expressed if the ribosome reads through the intervening PTC. The ratio of the two luciferase activities is a measure of the readthrough efficiency.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T or COS-7) in a 96-well plate at a suitable density.

-

Co-transfect the cells with the dual-luciferase reporter plasmid and a control plasmid (e.g., one expressing a different fluorescent protein) using a suitable transfection reagent.

-

Incubate the cells for 24-48 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound.

-

Incubate the cells for a further 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add a passive lysis buffer to each well and incubate at room temperature with gentle shaking to lyse the cells.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.

-

Add the Firefly luciferase substrate to each well and measure the luminescence using a luminometer.

-

Add a quenching reagent and the Renilla luciferase substrate to each well and measure the luminescence again.

-

-

Data Analysis:

-

Calculate the ratio of Renilla luciferase activity to Firefly luciferase activity for each well.

-

Normalize the data to a vehicle-treated control to determine the fold-change in readthrough activity.

-

Caption: Workflow for the dual-luciferase readthrough assay.

Structure and Biosynthesis

Structure

This compound is a dipeptide-like molecule. Its structure is closely related to that of negamycin, another antibiotic produced by Streptomyces.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of negamycin, a putative pathway can be proposed. The biosynthesis of negamycin involves the formation of a hydrazine (B178648) bond, a relatively rare biochemical transformation.[1][5][9][10] Key precursors are believed to be derived from amino acids.

Putative Biosynthetic Pathway:

The proposed pathway likely involves a series of enzymatic reactions including:

-

Amino acid modifications: Tailoring of precursor amino acids by enzymes such as aminotransferases and hydroxylases.

-

Hydrazine bond formation: A key step catalyzed by a specialized enzyme system.[5][10]

-

Peptide bond formation: Ligation of the modified amino acid precursors.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A heme-dependent enzyme forms the hydrazine in the antibiotic negamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. This compound | C9H20N4O3 | CID 42831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-epi-Deoxynegamycin: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Deoxynegamycin (B13945071) is a naturally occurring dipeptide analogue with significant potential in the development of therapeutics for genetic disorders caused by nonsense mutations. Unlike its parent compound, (+)-negamycin, which exhibits broad-spectrum antimicrobial activity, this compound selectively promotes ribosomal readthrough of premature termination codons (PTCs) in eukaryotes without significant antibacterial effects. This selective activity makes it an attractive lead compound for the development of drugs targeting diseases such as Duchenne muscular dystrophy and cystic fibrosis. This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Structure and Properties

This compound is a structural analogue of (+)-negamycin. Its chemical formula is C9H20N4O3, and it has a molecular weight of 232.28 g/mol . The structure is characterized by a dipeptide-like scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H20N4O3 | PubChem CID: 42831 |

| Molecular Weight | 232.28 g/mol | PubChem CID: 42831 |

| PubChem CID | 42831 | PubChem CID: 42831 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aliphatic protons, protons adjacent to amino and hydroxyl groups. |

| ¹³C NMR | Resonances for aliphatic carbons, carbons bonded to nitrogen and oxygen. |

| HRMS (High-Resolution Mass Spectrometry) | Accurate mass measurement to confirm the elemental composition. |

| IR (Infrared) Spectroscopy | Absorption bands indicating the presence of N-H, O-H, C=O, and C-N functional groups. |

Biological Activity: A Selective Readthrough Agent

The primary biological activity of this compound is its ability to induce ribosomal readthrough of premature termination codons (PTCs) in eukaryotic cells.[1][2] This activity restores the synthesis of full-length, functional proteins from genes carrying nonsense mutations. A key advantage of this compound is its lack of significant antimicrobial activity, which is a common side effect of other readthrough-inducing agents like aminoglycosides.[3] This selectivity is attributed to structural differences that favor interaction with the eukaryotic ribosome over the prokaryotic ribosome.

Structure-activity relationship (SAR) studies have been conducted to explore the chemical space around this compound to develop more potent readthrough compounds.[3][4] These studies have shown that modifications to the side chains can significantly impact the efficacy of readthrough induction.

Mechanism of Action: Eukaryotic Readthrough of Nonsense Mutations

The precise signaling pathway of this compound-induced readthrough is not fully elucidated. However, it is understood to function by interacting with the eukaryotic ribosome at or near the A-site, where decoding of the mRNA codon occurs. This interaction is thought to decrease the efficiency of termination by eukaryotic release factors (eRFs) at a premature stop codon, allowing a near-cognate aminoacyl-tRNA to be incorporated instead. This "suppression" of termination allows the ribosome to continue translation to the natural stop codon, producing a full-length protein.

References

- 1. Structural Insights Lead to a Negamycin Analogue with Improved Antimicrobial Activity against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships among negamycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 3-epi-Deoxynegamycin: A Promising Eukaryotic-Selective Readthrough Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 3-epi-Deoxynegamycin (B13945071), a natural product derivative with significant potential in the treatment of genetic diseases caused by nonsense mutations. This document details its mechanism of action, presents key quantitative data from structure-activity relationship (SAR) studies, and provides comprehensive experimental protocols for its evaluation.

Executive Summary

This compound has emerged as a compelling therapeutic lead due to its potent and selective readthrough activity in eukaryotes.[1][2] Unlike its parent compound, (+)-negamycin, it exhibits minimal to no antimicrobial activity, a crucial advantage that reduces the risk of contributing to antibiotic resistance.[1][3][4] Its primary biological function is to promote the ribosomal readthrough of premature termination codons (PTCs), thereby restoring the synthesis of full-length, functional proteins. This positions this compound and its derivatives as potential treatments for a range of genetic disorders, most notably Duchenne muscular dystrophy (DMD).[3][5] Extensive SAR studies have been conducted to optimize its potency, leading to the identification of derivatives with enhanced readthrough capabilities.

Mechanism of Action: Eukaryotic-Selective Readthrough

The precise molecular mechanism by which this compound induces readthrough is still under investigation. However, it is understood to act at the level of the ribosome during protein translation. In genetic diseases caused by nonsense mutations, a point mutation in the DNA sequence results in a premature termination codon (PTC) within the messenger RNA (mRNA). When the ribosome encounters this PTC, it prematurely halts protein synthesis, leading to a truncated, non-functional protein.

This compound is believed to interact with the ribosomal machinery, decreasing the efficiency of translation termination at the PTC. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the site of the nonsense codon, enabling the ribosome to continue translation and produce a full-length protein.

Conceptual diagram of this compound's readthrough activity.

Quantitative Biological Data

Structure-activity relationship studies have been instrumental in identifying derivatives of this compound with improved readthrough activity. The following tables summarize key quantitative data from these studies, with activity measured using a cell-based dual-reporter assay.[6]

Table 1: Readthrough Activity of this compound and Key Derivatives

| Compound | Structure Modification | Readthrough Activity (Ratio relative to control) |

| (+)-Negamycin (1) | Parent Compound | 2.15 ± 0.11 |

| This compound (2) | Native Analogue | 3.16 ± 0.17 |

| Derivative 9a | One Carbon Longer Side Chain | 2.54 ± 0.14 |

| Derivative 9b | One Carbon Shorter Side Chain | 4.28 ± 0.23 |

| Derivative 9c | Two Carbon Shorter Side Chain | 1.89 ± 0.10 |

| G418 | Positive Control | 7.43 ± 0.41 |

| Data is presented as mean ± SD (n=3). All compounds were evaluated at a concentration of 200 μM. |

Table 2: Readthrough Activity of Ester Prodrugs of Derivative 9b

| Compound | Ester Modification | ClogP | Readthrough Activity (Ratio relative to 9b) |

| 17a | Benzyl | 1.84 | 1.15 ± 0.06 |

| 17b | o-Methylbenzyl | 2.29 | 1.25 ± 0.07 |

| 17c | m-Methylbenzyl | 2.29 | 1.32 ± 0.07 |

| 17d | p-Methylbenzyl | 2.29 | 1.28 ± 0.07 |

| 17e | m-Chlorobenzyl | 2.48 | 1.45 ± 0.08 |

| Data is presented as mean ± SD (n=3). All compounds were evaluated at a concentration of 200 μM. |

Experimental Protocols

The primary method for quantifying the readthrough activity of this compound and its derivatives is a cell-based dual-reporter assay.[6]

Dual-Reporter Readthrough Assay

This assay utilizes a plasmid containing two reporter genes, typically Renilla luciferase and firefly luciferase, separated by a premature termination codon. The upstream reporter (Renilla luciferase) is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The downstream reporter (firefly luciferase) is only expressed if readthrough of the intervening PTC occurs.

Materials:

-

COS-7 cells (or other suitable mammalian cell line)

-

Dual-reporter plasmid (encoding Renilla and firefly luciferase separated by a TGA PTC)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent

-

Test compounds (this compound and derivatives)

-

Dual-luciferase reporter assay system (e.g., Promega Dual-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed COS-7 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with the dual-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing the test compounds at the desired concentrations. Include appropriate controls (vehicle control, positive control such as G418).

-

Incubation: Incubate the cells with the test compounds for 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a white-walled 96-well plate suitable for luminescence measurements.

-

Add the firefly luciferase substrate and measure the luminescence (firefly activity).

-

Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.

-

Measure the luminescence again (Renilla activity).

-

-

Data Analysis: Calculate the readthrough efficiency by normalizing the firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as a ratio or fold change relative to the vehicle-treated control.

Experimental workflow for the dual-reporter readthrough assay.

Conclusion and Future Directions

This compound represents a significant advancement in the search for therapeutic agents for genetic diseases caused by nonsense mutations. Its potent, eukaryotic-selective readthrough activity, coupled with a lack of antimicrobial effects, makes it an attractive lead compound. The SAR studies have successfully identified more potent derivatives, and the development of prodrug strategies shows promise for improving its pharmacokinetic properties.

Future research should focus on elucidating the precise molecular target and mechanism of action of this compound within the ribosome. Further optimization of its structure to enhance potency and drug-like properties is also warranted. Ultimately, in vivo studies in relevant animal models of genetic diseases will be crucial to validate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsense mutation - Wikipedia [en.wikipedia.org]

- 4. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-epi-Deoxynegamycin: A Eukaryotic Readthrough Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-epi-Deoxynegamycin (B13945071) and its derivatives as promising eukaryotic readthrough agents for the treatment of genetic diseases caused by nonsense mutations.

Introduction

Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, nonfunctional protein. This mechanism is responsible for an estimated 10-15% of all inherited diseases, including Duchenne muscular dystrophy (DMD) and cystic fibrosis. One promising therapeutic strategy is the use of readthrough agents, small molecules that enable the ribosome to bypass the PTC and synthesize a full-length, functional protein.

This compound, a natural product isolated from Streptomyces goshikiensis, has emerged as a potent and selective eukaryotic readthrough agent.[1][2][3] Unlike aminoglycoside antibiotics, which also exhibit readthrough activity but are associated with significant nephrotoxicity and ototoxicity, this compound and its derivatives show little to no antimicrobial activity, making them attractive candidates for long-term therapeutic use.[1][4]

Mechanism of Action

The primary mechanism of action of this compound and its analogs is the induction of translational readthrough at the site of a premature termination codon. These compounds are believed to interact with the eukaryotic ribosome, promoting the misreading of the nonsense codon and the insertion of a near-cognate aminoacyl-tRNA, thereby allowing translation to continue to the normal termination codon. This results in the production of a full-length, and potentially functional, protein. The structural differences between this compound and its parent compound, (+)-negamycin, particularly the stereochemistry at the 3-position and the absence of a 5-hydroxyl group, are thought to be responsible for its selective activity in eukaryotes and lack of antimicrobial effects in prokaryotes.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the readthrough activity of this compound. These studies have revealed several key structural features that influence potency:

-

Main Carbon Chain Length: Shortening the main carbon chain of this compound by one carbon atom resulted in a derivative, designated 9b (TCP-112) , with significantly higher readthrough activity.

-

Carboxylic Acid Modification: Esterification of the carboxylic acid group of derivative 9b, particularly with a meta-chlorobenzyl ester to create 17e (TCP-182) , led to enhanced potency in cell-based assays. This is likely due to increased hydrophobicity and the prodrug nature of the ester, which is hydrolyzed intracellularly to release the active compound 9b.

-

Modification of the 3-amino group: Introduction of various natural and unnatural amino acids at the 3-amino position of compound 7 (a nor-compound of this compound) led to the development of derivative 13x (TCP-1109) , which exhibited approximately four times higher readthrough activity than the parent compound 7.

Quantitative Data on Readthrough Activity

The readthrough efficiencies of this compound and its derivatives have been quantified using both cell-based and cell-free assays. The following tables summarize the key findings from these studies.

Table 1: Cell-Based Readthrough Activity of this compound and Key Derivatives

| Compound | Description | Concentration (µM) | Readthrough Activity (Ratio relative to control) | Reference |

| (+)-Negamycin (1) | Natural Product (Control) | 200 | Lower than this compound | |

| This compound (2) | Natural Product | 200 | Stronger than (+)-negamycin | |

| 9b (TCP-112) | One carbon shorter derivative of 2 | 200 | 4.28 | |

| 17e (TCP-182) | m-Cl benzyl (B1604629) ester of 9b | 200 | More potent than 9b | |

| G418 | Aminoglycoside (Control) | 200 | Positive Control | |

| 13x (TCP-1109) | Derivative of 7 with modified 3-amino group | Not specified | ~4x higher than compound 7 |

Table 2: Comparison of Cell-Based and Cell-Free Readthrough Activity

| Compound | Concentration (µM) | Cell-Based Readthrough Activity (Ratio) | Cell-Free Readthrough Activity (Ratio) | Reference |

| 9b (TCP-112) | 20 | 3.10 | 2.72 | |

| 17e (TCP-182) | 20 | 3.58 | 1.23 |

The drastic decrease in the cell-free activity of 17e supports the hypothesis that it functions as a prodrug, requiring cellular esterases to become active.

Experimental Protocols

The most common method for evaluating the readthrough activity of compounds like this compound is a cell-based dual-reporter assay.

Dual-Reporter Readthrough Assay

This assay utilizes a plasmid encoding two reporter genes, typically β-galactosidase and luciferase, separated by a premature termination codon (e.g., TGA).

Principle:

-

The upstream reporter (β-galactosidase) is constitutively expressed and serves as an internal control for transfection efficiency and cell viability.

-

The downstream reporter (luciferase) is only expressed if the PTC is bypassed through translational readthrough.

-

The readthrough efficiency is calculated as the ratio of luciferase activity to β-galactosidase activity, normalized to a control without any compound.

Experimental Workflow:

-

Cell Culture and Transfection:

-

COS-7 cells (or another suitable eukaryotic cell line) are cultured in appropriate media.

-

Cells are transfected with the dual-reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After transfection, the cells are treated with various concentrations of the test compounds (e.g., this compound and its derivatives).

-

Positive controls (e.g., G418) and a vehicle control (e.g., D-MEM) are included.

-

-

Cell Lysis and Reporter Gene Assay:

-

Following an incubation period, the cells are lysed.

-

The luciferase and β-galactosidase activities in the cell lysates are measured using appropriate assay kits and a luminometer/spectrophotometer.

-

-

Data Analysis:

-

The readthrough activity is calculated as the ratio of luciferase to β-galactosidase activity.

-

The results are typically expressed as a ratio relative to the vehicle control.

-

Conclusion

This compound and its optimized derivatives represent a promising new class of eukaryotic readthrough agents. Their high potency, selectivity for eukaryotic ribosomes, and lack of antimicrobial activity address key limitations of earlier readthrough compounds. The ongoing research and development of these molecules hold significant potential for the treatment of a wide range of genetic diseases caused by nonsense mutations. Further in vivo studies are warranted to fully evaluate their therapeutic efficacy and safety profiles.

References

- 1. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Natural Products Possessing Selective Eukaryotic Readthrough Activity: 3‐epi‐Deoxynegamycin and Its Leucine Adduct | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Therapeutic Potential of 3-epi-Deoxynegamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies investigating the therapeutic potential of 3-epi-Deoxynegamycin and its derivatives. The primary focus of this research has been on its role as a potent "readthrough" agent for the treatment of genetic diseases caused by nonsense mutations. Unlike traditional aminoglycoside antibiotics that also exhibit readthrough activity, this compound shows little to no antimicrobial activity, a characteristic that mitigates the risks of antibiotic resistance and associated toxicities.

Core Therapeutic Application: Translational Readthrough

Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the synthesis of a truncated, nonfunctional protein. The therapeutic strategy of "readthrough" aims to suppress this premature termination, allowing the ribosome to read through the PTC and synthesize a full-length, functional protein. This compound has emerged as a promising candidate in this area, particularly for diseases like Duchenne muscular dystrophy (DMD), which is often caused by nonsense mutations in the dystrophin gene.[1][2]

The mechanism of action involves the interaction of this compound with the ribosomal machinery, promoting the incorporation of a near-cognate aminoacyl-tRNA at the site of the PTC. This allows for the continuation of translation and the production of a full-length protein.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from structure-activity relationship (SAR) studies on this compound and its derivatives. The primary measure of efficacy is the readthrough activity, determined by a dual-luciferase reporter assay in COS-7 cells.

Table 1: Readthrough Activity of this compound and its Derivatives

| Compound | Description | Readthrough Activity (Ratio) |

| (+)-Negamycin (1) | Natural antibiotic, positive control | 1.54 |

| G418 | Aminoglycoside, positive control | 3.89 |

| This compound (2) | Lead compound | 2.33 |

| 9a | One carbon longer derivative | < 1.54 |

| 9b (TCP-112) | One carbon shorter derivative | 4.28 |

| 9c | Two carbons shorter derivative | < 1.54 |

| 17e (TCP-182) | meta-chlorobenzyl ester of 9b (prodrug) | 6.89 |

Data sourced from Hamada et al., 2015.[1]

Table 2: In Vitro vs. In Cell-Based Readthrough Activity of Prodrug 17e

| Compound | Assay Type | Readthrough Activity (Ratio) |

| 9b | Cell-based | 4.28 |

| 9b | Cell-free | 3.98 |

| 17e | Cell-based | 6.89 |

| 17e | Cell-free | 1.89 |

Data sourced from Hamada et al., 2015.[1] The significant drop in activity for 17e in the cell-free assay supports the hypothesis that it functions as a prodrug, being converted to the more active form (9b) within the cell.[1][3]

Experimental Protocols

The key experimental procedure used to evaluate the readthrough potential of this compound derivatives is a cell-based dual-luciferase reporter assay.

Dual-Luciferase Reporter Assay for Readthrough Activity

1. Plasmid Construction: A dual-reporter plasmid is constructed containing the coding sequences for β-galactosidase and luciferase. These two sequences are separated by a nucleotide sequence containing a premature termination codon (e.g., TGA).

2. Cell Culture and Transfection:

-

COS-7 cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum).

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The dual-reporter plasmid is transfected into the COS-7 cells using a suitable transfection reagent.

3. Compound Treatment:

-

Following transfection, the cells are treated with the test compounds (e.g., this compound and its derivatives) at a specific concentration (e.g., 200 μM).

-

Control wells are treated with vehicle (e.g., DMSO) and positive controls (e.g., (+)-Negamycin, G418).

-

The cells are incubated for a defined period to allow for compound uptake and protein expression.

4. Cell Lysis:

-

The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

A passive lysis buffer is added to each well to lyse the cells and release the reporter enzymes.

5. Luciferase and β-galactosidase Activity Measurement:

-

The cell lysate is transferred to a luminometer-compatible plate.

-

Luciferase activity is measured first by adding a luciferase assay substrate and quantifying the luminescent signal.

-

Subsequently, a β-galactosidase substrate is added, and its activity is measured (often via absorbance or fluorescence).

6. Data Analysis:

-

The luciferase activity is normalized to the β-galactosidase activity for each sample to account for variations in transfection efficiency and cell number.

-

The readthrough activity is expressed as a ratio of the normalized luciferase activity in treated cells to that in untreated cells.

Visualizations

Signaling Pathway: Translational Readthrough Mechanism

Caption: Conceptual diagram of translational readthrough at a premature termination codon.

Experimental Workflow: Dual-Luciferase Reporter Assay

Caption: A simplified workflow of the dual-luciferase reporter assay.

References

3-epi-Deoxynegamycin for nonsense mutation suppression

An In-depth Technical Guide to 3-epi-Deoxynegamycin (B13945071) for Nonsense Mutation Suppression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), are responsible for approximately 11% of all inherited human diseases.[1][2] These mutations lead to the production of truncated, nonfunctional proteins and often trigger mRNA degradation through the nonsense-mediated mRNA decay (NMD) pathway.[3][4] A promising therapeutic strategy, known as nonsense mutation suppression or translational readthrough, aims to encourage the ribosome to bypass the PTC, thereby restoring the synthesis of a full-length, functional protein.[3] this compound, a natural product analogue of (+)-negamycin, has emerged as a potent and selective agent for inducing such readthrough in eukaryotic cells. Unlike traditional aminoglycoside antibiotics, which also exhibit readthrough activity, this compound and its derivatives show little to no antimicrobial activity, suggesting a lower risk of contributing to antibiotic resistance and potentially a better safety profile. This guide provides a comprehensive overview of the mechanism, efficacy, and experimental validation of this compound and its derivatives as promising candidates for the treatment of genetic disorders caused by nonsense mutations.

Mechanism of Action: Eukaryotic Ribosome-Specific Readthrough

The primary mechanism of action for this compound involves its interaction with the eukaryotic ribosome. While the precise binding site is still under investigation, it is understood to promote the misreading of a premature termination codon (UAA, UAG, or UGA), allowing a near-cognate aminoacyl-tRNA to be incorporated into the nascent polypeptide chain. This "readthrough" event allows translation to continue until the natural stop codon is reached, resulting in the production of a full-length protein.

A key advantage of this compound is its selectivity for eukaryotic over prokaryotic ribosomes. This is attributed to structural differences, specifically the lack of a 5-OH group and the opposite stereochemistry of the amino group at the 3-position in its β-amino acid residue compared to (+)-negamycin. This selectivity is significant as it circumvents the antimicrobial activity associated with many readthrough compounds like gentamicin (B1671437) and G418, which carry the risk of nephrotoxicity and ototoxicity with long-term use.

Furthermore, by promoting the synthesis of a full-length protein, readthrough compounds like this compound can also have a positive effect against the nonsense-mediated mRNA decay (NMD) pathway. The NMD pathway is a cellular surveillance mechanism that degrades mRNAs containing PTCs to prevent the accumulation of potentially harmful truncated proteins. By enabling the ribosome to read through the PTC, the mRNA may be stabilized, further increasing the potential for full-length protein expression.

Caption: Mechanism of nonsense mutation suppression by this compound.

Quantitative Data on Readthrough Efficacy

Structure-activity relationship (SAR) studies have been instrumental in optimizing the readthrough activity of this compound. Researchers have synthesized and tested various derivatives to identify compounds with enhanced potency. The data below, summarized from key studies, highlights the readthrough activity of this compound and its derivatives compared to the parent compound, (+)-negamycin, and the aminoglycoside G418. The activity is typically measured using a dual-luciferase reporter assay in COS-7 cells, where an increase in the luciferase/β-galactosidase ratio indicates a higher level of readthrough.

| Compound | Description | Concentration (µM) | Readthrough Activity (Ratio vs. Basal) | Reference |

| (+)-Negamycin (1) | Natural Product (Control) | 200 | 2.05 | |

| This compound (2) | Natural Analogue | 200 | 2.87 | |

| G418 | Aminoglycoside (Control) | 200 | 4.31 | |

| Derivative 9b (TCP-112) | One carbon shorter than 2 | 200 | 4.28 | |

| Derivative 17e (TCP-182) | m-Cl benzyl (B1604629) ester of 9b (Prodrug) | 200 | 6.25 | |

| Leucyl-3-epi-deoxynegamycin (6) | Natural Analogue | - | Higher than (+)-negamycin | |

| Derivative 13x (TCP-1109) | Derivative of TCP-112 | - | ~4x higher than TCP-112 |

Experimental Protocols

Cell-Based Dual-Luciferase Reporter Assay for Readthrough Activity

This assay is a widely used method to quantify the readthrough efficiency of test compounds in a cellular context.

References

Unraveling the Enigma: A Technical Guide to the Ribosomal Interaction of 3-epi-Deoxynegamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Deoxynegamycin, a stereoisomer of a natural antibiotic, has emerged as a promising agent for the treatment of genetic disorders caused by nonsense mutations. Unlike its parent compound, negamycin, which exhibits broad-spectrum antimicrobial activity through inhibition of prokaryotic translation, this compound selectively promotes the readthrough of premature termination codons (PTCs) in eukaryotic ribosomes with minimal antibacterial effect. This unique activity profile positions it as a valuable lead compound for therapies targeting diseases such as Duchenne muscular dystrophy and cystic fibrosis. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions between this compound and the ribosome. While the precise binding site on the eukaryotic ribosome has yet to be structurally elucidated, this document synthesizes the available evidence, proposes a putative target based on structural homology with its parent compound, and details the key experimental protocols used to characterize its readthrough activity.

Introduction: The Therapeutic Potential of Readthrough Agents

Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. The cellular machinery often degrades the aberrant mRNA through nonsense-mediated decay (NMD). Readthrough compounds are small molecules that can interact with the ribosome, causing it to misinterpret a PTC and instead insert an amino acid, thereby restoring the synthesis of a full-length, functional protein.[1]

This compound has been identified as a potent, non-aminoglycoside readthrough agent.[1][2] Its selectivity for eukaryotic ribosomes and lack of significant antimicrobial activity make it a more attractive therapeutic candidate than traditional aminoglycoside antibiotics, which are associated with nephrotoxicity and ototoxicity.[1][3] The structural difference between negamycin and this compound, specifically the absence of a 5-OH group and the inverted stereochemistry at the 3-amino position, is believed to be the basis for this altered activity profile.[1]

The Molecular Target: A Hypothesis-Driven Approach

To date, there is no definitive high-resolution structural data, such as cryo-electron microscopy (cryo-EM), pinpointing the exact binding site of this compound on the eukaryotic 80S ribosome. However, a strong hypothesis can be formulated based on the well-characterized interactions of its parent compound, negamycin, with the prokaryotic 70S ribosome.

Structural studies have shown that negamycin binds to the small ribosomal subunit (30S) at the base of helix 34 (h34) of the 16S rRNA.[4] This site is in the immediate vicinity of the A-site, where decoding of the mRNA codon by the aminoacyl-tRNA occurs.[4] The binding of negamycin stabilizes the binding of tRNA in the A-site, which in turn inhibits translocation and promotes miscoding.[5] This binding pocket partially overlaps with that of tetracycline-class antibiotics.[4]

Given the structural similarity, it is highly probable that This compound targets a homologous region in the small subunit (40S) of the eukaryotic ribosome, specifically within the 18S rRNA near the A-site decoding center. The nuanced structural differences in this compound likely alter its interaction with the eukaryotic ribosome in a way that favors the readthrough of stop codons over the complete inhibition of translation.

Figure 1. Hypothesized mechanism of this compound-induced readthrough.

Quantitative Analysis of Readthrough Activity

The efficacy of this compound and its derivatives is primarily quantified through cell-based reporter assays. These assays typically utilize a dual-reporter system where the expression of a downstream reporter gene (e.g., luciferase) is dependent on the readthrough of an upstream PTC. The activity of an upstream, constitutively expressed reporter (e.g., β-galactosidase or Renilla luciferase) is used for normalization.

| Compound | Concentration (µM) | Readthrough Activity (Ratio vs. Basal) | Nonsense Codon | Cell Line | Reference |

| (+)-Negamycin (1) | 200 | ~2.5 | TGA | COS-7 | [1] |

| This compound (2) | 200 | ~3.5 | TGA | COS-7 | [1] |

| G418 | 200 | ~3.0 | TGA | COS-7 | [1] |

| Derivative 9b (TCP-112) | 200 | 4.28 | TGA | COS-7 | [1] |

| Derivative 17e (TCP-182) | 200 | ~5.5 | TGA | COS-7 | [1] |

Table 1: Comparative readthrough activities of this compound and related compounds. The readthrough activity is expressed as the ratio of luciferase to β-galactosidase activity, normalized to untreated cells.

Detailed Experimental Protocols

Cell-Based Dual-Reporter Readthrough Assay

This assay is the gold standard for measuring the in-cell efficacy of readthrough compounds.

Figure 2. Workflow for the dual-luciferase readthrough assay.

Methodology:

-

Plasmid Construction: A dual-reporter plasmid is engineered. Typically, a constitutively expressed reporter like Renilla luciferase serves as an internal control for transfection efficiency and cell viability. Downstream, a second reporter, such as Firefly luciferase, is placed after a specific premature termination codon (e.g., TGA, TAA, or TAG) within a defined sequence context.

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates to achieve 70-80% confluency on the day of transfection.

-

Cells are transfected with the dual-reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

-

-

Compound Incubation:

-

Approximately 24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compound (e.g., this compound at a final concentration of 200 µM) or vehicle control (e.g., DMSO).

-

Cells are incubated for an additional 24 to 48 hours.

-

-

Cell Lysis:

-

The medium is removed, and cells are washed once with phosphate-buffered saline (PBS).

-

Cells are lysed by adding 20-100 µL of 1X Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System) to each well.[2][6]

-

The plate is incubated at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.

-

-

Luminometry:

-

Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

-

Use a luminometer with automatic injectors.

-

Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity (integration time of 10 seconds).[2]

-

Subsequently, inject 100 µL of Stop & Glo® Reagent, which quenches the Firefly reaction and activates the Renilla luciferase. Measure Renilla luciferase activity.[2][3]

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity.

-

Normalize this ratio to the average ratio of the vehicle-treated control wells to determine the fold-increase in readthrough.

-

Cell-Free Protein Synthesis (CFPS) Assay

CFPS assays provide a more direct assessment of a compound's effect on the translational machinery without the complexities of cell permeability and metabolism.

Methodology:

-

System Preparation:

-

Utilize a commercially available eukaryotic cell-free protein synthesis system (e.g., Rabbit Reticulocyte Lysate or Wheat Germ Extract).

-

The system contains all necessary components for translation: ribosomes, tRNAs, amino acids, and energy sources.[7]

-

-

Template DNA/RNA:

-

Reaction Setup:

-

In a microcentrifuge tube or 384-well plate, combine the cell-free extract, energy mixture, amino acids, the DNA/RNA template, and the test compound (this compound) at various concentrations.

-

The final reaction volume is typically 10-50 µL.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the system (e.g., 30°C for Rabbit Reticulocyte Lysate) for 1-3 hours.

-

-

Quantification:

-

Measure the activity of the synthesized reporter protein (e.g., luciferase) by adding the appropriate substrate and measuring luminescence.

-

Compare the signal from compound-treated reactions to that of a vehicle control to determine the extent of readthrough.

-

Conclusion and Future Directions

This compound is a compelling lead molecule in the quest for therapies for nonsense-mutation-based genetic diseases. While its precise molecular target on the eukaryotic ribosome remains to be definitively identified, evidence strongly suggests it interacts with the 18S rRNA in the A-site decoding center of the 40S subunit. This interaction modulates the fidelity of translation termination, promoting the incorporation of an amino acid at a premature stop codon.

Future research should prioritize the structural characterization of the this compound-80S ribosome complex using cryo-EM. Such studies would provide atomic-level detail of the binding site and the conformational changes induced by the drug, confirming the current hypothesis and enabling structure-based drug design to develop next-generation readthrough agents with enhanced potency and specificity. Further biophysical characterization, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), would also be invaluable for quantifying the binding affinity and thermodynamics of this crucial interaction. A deeper understanding of its molecular mechanism will be instrumental in optimizing its therapeutic potential.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Dual-Luciferase® Reporter Assay System Protocol [promega.com]

- 3. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 4. Negamycin induces translational stalling and miscoding by binding to the small subunit head domain of the Escherichia coli ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sutrobio.com [sutrobio.com]

- 6. Dual-Luciferase® Reporter 1000 Assay System Protocol [worldwide.promega.com]

- 7. Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 3-epi-Deoxynegamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Deoxynegamycin (B13945071) is a dipeptide antibiotic analogue that has garnered significant interest not for its antimicrobial properties, but for its potent and selective eukaryotic readthrough activity. Unlike its parent compound, (+)-negamycin, which inhibits bacterial protein synthesis, this compound displays minimal to no antibacterial effect.[1][2] Instead, it promotes the readthrough of premature termination codons (PTCs) in eukaryotic cells, a mechanism with profound therapeutic potential for genetic disorders caused by nonsense mutations.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biological activity, experimental protocols, and a proposed mechanism of action.

Biological Activity: Eukaryotic Readthrough

The primary biological activity of this compound is the induction of translational readthrough at nonsense mutations. This was demonstrated in cell-based reporter assays where treatment with this compound led to a significant increase in the expression of a reporter gene located downstream of a PTC.[1][2]

Quantitative Data Summary

The readthrough activity of this compound and its derivatives has been quantified using a dual-luciferase reporter assay. The results are typically expressed as a ratio of the activity of the readthrough reporter (luciferase) to a control reporter (β-galactosidase).

| Compound | Concentration (µM) | Readthrough Activity (Ratio) vs. Control | Reference |

| This compound | 200 | Stronger than (+)-negamycin | [1] |

| Derivative 9b (one carbon shorter) | 200 | 4.28 | [2] |

| (+)-Negamycin | 200 | - | [1] |

| G418 (positive control) | 200 | - | [1] |

The lack of significant antibacterial activity is highlighted by high Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus NBRC13276 | 1024 | [2] |

| Escherichia coli NBRC3972 | ≥ 1024 | [2] |

Experimental Protocols

Dual-Luciferase Reporter Assay for Readthrough Activity

This cell-based assay is the primary method for quantifying the eukaryotic readthrough activity of this compound and its analogues.[1][2]

Principle: A dual-reporter plasmid is constructed containing two reporter genes, typically Renilla luciferase (hRluc) and firefly luciferase (hFluc), separated by a premature termination codon (e.g., TGA). The upstream reporter (hRluc) is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The downstream reporter (hFluc) is only expressed if the PTC is read through. The ratio of hFluc to hRluc activity is a measure of the readthrough efficiency.

Methodology:

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Cells are seeded in 96-well plates and transfected with the dual-reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., this compound) at various concentrations.

-

Cells are incubated with the compounds for an additional 24-48 hours.

-

-

Lysis and Luciferase Assay:

-

The cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

-

The activities of both firefly and Renilla luciferases in the cell lysate are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The readthrough efficiency is calculated as the ratio of firefly luciferase activity to Renilla luciferase activity.

-

The results are typically normalized to a vehicle-treated control.

-

Caption: Workflow for the dual-luciferase readthrough assay.

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's selective eukaryotic readthrough activity is not yet fully elucidated, a plausible model can be proposed based on its structure and the known mechanisms of its parent compound, negamycin.

Negamycin is known to bind to the A-site of the bacterial ribosome, interfering with protein synthesis.[3][4] The structural differences in this compound, specifically the stereochemistry at the 3-position and the absence of a hydroxyl group, are thought to reduce its affinity for the prokaryotic ribosome, explaining its lack of antibacterial activity.[1]

It is hypothesized that this compound interacts with the decoding center of the eukaryotic ribosome. This interaction is proposed to subtly alter the conformation of the A-site, leading to a decreased efficiency of termination factor recognition at a premature termination codon. This allows a near-cognate aminoacyl-tRNA to be incorporated instead, resulting in the continuation of translation.

Caption: Proposed signaling pathway for readthrough induction.

Synthesis of this compound

The total synthesis of this compound has not been explicitly detailed in a single publication. However, its synthesis can be inferred from the reported syntheses of its parent compound, (+)-negamycin, and its derivatives. The key challenges in the synthesis lie in the stereoselective construction of the chiral centers and the formation of the dipeptide linkage. A plausible synthetic strategy would involve the synthesis of the two amino acid fragments followed by their coupling.

Caption: A logical relationship diagram for the synthesis.

Conclusion

This compound represents a promising lead compound for the development of therapeutics for genetic diseases caused by nonsense mutations. Its selective eukaryotic readthrough activity, coupled with a lack of antibacterial effects, makes it an attractive candidate for further investigation. This guide provides a foundational understanding of its in vitro characterization, offering researchers and drug developers a starting point for their own studies. Future work should focus on elucidating the precise molecular interactions with the eukaryotic ribosome to rationalize its mechanism of action and guide the design of more potent and specific readthrough agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negamycin interferes with decoding and translocation by simultaneous interaction with rRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negamycin induces translational stalling and miscoding by binding to the small subunit head domain of the Escherichia coli ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-epi-Deoxynegamycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Negamycin, a dipeptidic antibiotic, has demonstrated promising readthrough activity against nonsense mutations, which are responsible for a significant portion of genetic diseases like Duchenne muscular dystrophy (DMD).[1] A natural analog, 3-epi-deoxynegamycin (B13945071), exhibits higher readthrough activity with reduced antimicrobial effects, making it a compelling lead compound for developing novel therapeutics.[1] This document provides detailed protocols for the synthesis of various this compound derivatives, developed to explore the structure-activity relationship (SAR) and enhance therapeutic potential. The protocols are based on the research published in ACS Medicinal Chemistry Letters, "Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates."[1][2]

Synthesis Overview

The synthetic strategy focuses on modifications at three key positions of the this compound scaffold:

-

The side chain length of the β-amino acid residue.

-

The position of the amino group on the left side of the molecule.

-

Esterification of the carboxyl group on the right side to create prodrugs with enhanced cellular permeability.

The following sections detail the experimental procedures for the synthesis of key intermediates and final derivatives.

Experimental Protocols

Protocol 1: Synthesis of Derivatives with Modified Side Chains (9a-c)

This protocol describes the synthesis of derivatives with varying carbon chain lengths on the left-side β-amino acid residue.

1.1 Reduction of Boc-protected amino acids (4a-c):

-

To a solution of Boc-protected amino acid (4a, 4b, or 4c) in a mixture of tetrahydrofuran (B95107) (THF) and water, add sodium borohydride (B1222165) (NaBH4).

-

Stir the reaction mixture to facilitate the reduction to the corresponding alcohol.

1.2 Mesylation of alcohols:

-

To the crude alcohol mixture from the previous step, dissolved in dichloromethane (B109758) (CH2Cl2), add triethylamine (B128534) (Et3N) followed by methanesulfonyl chloride (MsCl).

-

Stir the reaction overnight at room temperature to yield the methanesulfonates (5a-c). Yields for this step are reported to be in the range of 58-66%.[1]

1.3 Subsequent reactions to yield final compounds (9a-c):

-

The methanesulfonates (5a-c) undergo further reactions including cyanation, hydrolysis, and coupling with a hydrazine (B178648) unit, followed by deprotection to yield the final derivatives (9a-c).

Protocol 2: Synthesis of α-Amino Acid Derivatives (12a-d)

This protocol outlines the preparation of derivatives where the amino group is at the α-position.

2.1 Peptide Coupling:

-

Couple the respective Boc-protected α-amino acid (4a-c or 10) with the hydrazine unit (7) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and Hydroxybenzotriazole (HOBt·H2O) in the presence of triethylamine (Et3N) in dimethylformamide (DMF).

-

Stir the reaction overnight at room temperature to form the hydrazides (11a-d).

2.2 Deprotection:

-

Treat the Boc-protected hydrazides (11a-d) with a 4 M solution of hydrogen chloride (HCl) in dioxane.

-

Purify the resulting compounds by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final α-amino acid derivatives (12a-d).

Protocol 3: Synthesis of Carboxyl-Terminal Ester and Amide Derivatives (15a-d, 17a-l)

This protocol details the modification of the carboxylic acid part of the molecule to produce ester and amide prodrugs.

3.1 Hydrolysis of Nitrile:

-

Hydrolyze the nitrile intermediate (6b) using potassium hydroxide (B78521) (KOH) in an ethanol/water mixture.

3.2 Coupling with Hydrazine Units:

-

Couple the resulting carboxylic acid with the appropriate hydrazine unit (13a-c) using the EDC-HOBt method to obtain the corresponding hydrazides (14a,b,d).

3.3 Deprotection:

-

Remove the Boc protecting group using 4 M HCl in dioxane and purify by RP-HPLC to yield the final ester or amide derivatives (15a,b,d).

3.4 Synthesis of Substituted-Benzyl Ester Derivatives (17a-l):

-

Deprotect the benzyl (B1604629) group of intermediate 14b via hydrogenation using palladium on carbon (Pd/C).

-

Couple the resulting carboxylic acid with various substituted benzyl alcohols using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).

-

Perform a final deprotection step with 4 M HCl in dioxane and purify by RP-HPLC to afford the target derivatives (17a-l).

Data Presentation

Table 1: Readthrough Activity of this compound Derivatives

| Compound | Description | Readthrough Activity (Ratio) |

| (+)-Negamycin (1) | Positive Control | Lower than 2 |

| This compound (2) | Parent Compound | Stronger than 1 |

| 9a | One carbon longer side chain | Weaker than 2 |

| 9b | One carbon shorter side chain | 4.28 |

| 9c | Two carbons shorter side chain | Lower than 1 |

| 12a-d | α-amino acid derivatives | Activity Lost |

| 15b | Benzyl ester derivative | 4.04 |

| 17e | m-Cl benzyl ester derivative | 4.90 |

| 17f | p-Cl benzyl ester derivative | 4.21 |

| 17g | o-NO2 benzyl ester derivative | 4.51 |

| G418 | Positive Control | 6.65 |

| Activity was evaluated at a concentration of 200 μM in a cell-based reporter assay. The ratio is relative to the basal level of readthrough. |

Visualizations

Synthetic Pathway for Side-Chain Modified Derivatives

Caption: Synthesis of side-chain modified derivatives 9a-c.

Synthetic Pathway for Prodrug Derivatives

Caption: Synthesis of substituted-benzyl ester prodrugs 17a-l.

Biological Activity Assessment

The readthrough activity of the synthesized compounds was evaluated using a cell-based dual-luciferase reporter assay. COS-7 cells were transfected with a plasmid containing β-galactosidase and luciferase genes separated by a TGA nonsense codon. Luciferase is only expressed upon readthrough of the premature termination codon. The activity is reported as the ratio of luciferase to β-galactosidase activity.

This assay demonstrated that derivative 9b , which has a shorter side chain than the parent compound, exhibits significantly enhanced readthrough activity. Furthermore, ester derivatives, particularly the meta-chlorobenzyl ester 17e , showed even greater potency in the cell-based assay, suggesting they act as effective prodrugs, enhancing cellular uptake and subsequently releasing the active compound 9b . An in vitro experiment using porcine liver esterase confirmed that derivative 17e is hydrolyzed to 9b .

Conclusion

The protocols outlined provide a framework for the synthesis and evaluation of novel this compound derivatives. The structure-activity relationship studies have identified key structural modifications that enhance readthrough activity. Specifically, shortening the β-amino acid side chain and introducing ester prodrug moieties are effective strategies for improving the therapeutic potential of this class of compounds for treating genetic disorders caused by nonsense mutations.

References

Application Notes and Protocols for 3-epi-Deoxynegamycin Readthrough Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11% of all inherited disease-causing gene lesions.[1] These mutations lead to the production of truncated, nonfunctional proteins, resulting in a wide range of genetic disorders. One promising therapeutic strategy is the use of small molecules that can induce translational readthrough of PTCs, allowing the ribosome to bypass the premature stop signal and synthesize a full-length, functional protein.

3-epi-Deoxynegamycin (B13945071) is a natural product that has been identified as a potent translational readthrough-inducing drug (TRID) with selective activity in eukaryotes.[2][3] Unlike aminoglycoside antibiotics, which also exhibit readthrough activity, this compound and its derivatives show little to no antimicrobial activity, reducing the risk of contributing to antibiotic resistance.[2][4] This makes it an attractive candidate for the development of therapeutics for genetic diseases such as Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF), which are often caused by nonsense mutations.

These application notes provide a detailed experimental design for a this compound readthrough assay, utilizing a dual-luciferase reporter system for quantitative analysis and Western blotting for confirmation of full-length protein expression.

Principle of the Assay

The readthrough assay described here employs a dual-reporter system to quantify the efficiency of PTC suppression. A reporter plasmid is constructed to express a primary reporter gene (e.g., Renilla luciferase) constitutively, followed by a premature termination codon (e.g., TGA, TAA, or TAG) and a secondary reporter gene (e.g., Firefly luciferase). In the absence of a readthrough-inducing compound, translation terminates at the PTC, and only the primary reporter is expressed. When a compound like this compound is present, it facilitates the readthrough of the PTC, leading to the expression of the downstream secondary reporter. The ratio of the secondary reporter activity to the primary reporter activity is a measure of the readthrough efficiency.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human embryonic kidney (HEK293) cells or COS-7 cells are commonly used.

-

Reporter Plasmid: A dual-luciferase reporter plasmid containing a PTC between the two luciferase genes (e.g., psiCHECK™-2 vector with a custom-inserted PTC). A control plasmid without the PTC should also be used.

-

Transfection Reagent: Lipofectamine™ 3000 or a similar high-efficiency transfection reagent.

-

This compound: Synthesized or obtained from a commercial source. Prepare a stock solution in a suitable solvent (e.g., DMSO or water).

-

Positive Control: G418 (Geneticin) is a well-characterized aminoglycoside readthrough-inducing agent.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Dual-Luciferase® Reporter Assay System: (Promega) or a similar kit for sequential measurement of Firefly and Renilla luciferase activity.

-

Luminometer: For measuring luciferase activity.

-

Western Blotting Reagents:

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies against Firefly luciferase and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

Protocol 1: Dual-Luciferase Readthrough Assay

-

Cell Seeding: Seed HEK293 or COS-7 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well. Allow cells to adhere overnight.

-

Transfection:

-

Prepare transfection complexes according to the manufacturer's protocol. For each well, dilute 100 ng of the PTC-containing dual-luciferase reporter plasmid and the transfection reagent in Opti-MEM™ or a similar serum-free medium.

-

Incubate for 15-20 minutes at room temperature.

-

Add the transfection complexes to the cells.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control (G418) in fresh cell culture medium. A typical concentration range for this compound is 1-200 µM.

-

Remove the transfection medium from the cells and replace it with the medium containing the test compounds. Include a vehicle-only control (e.g., DMSO).

-

Incubate for another 24-48 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the Dual-Luciferase® Assay reagents to room temperature.

-

Remove the medium from the wells and add 1X Passive Lysis Buffer.

-

Lyse the cells for 15 minutes with gentle shaking.

-

Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the readthrough efficiency for each well using the following formula: Readthrough (%) = (Firefly Luciferase Activity / Renilla Luciferase Activity) / (Firefly Luciferase Activity of Control Plasmid / Renilla Luciferase Activity of Control Plasmid) * 100

-

Normalize the data to the vehicle-treated control.

-

Plot the dose-response curve for this compound.

-

Protocol 2: Western Blot Analysis

-

Cell Seeding and Treatment: Seed cells in 6-well plates and perform transfection and compound treatment as described in Protocol 1, scaling up the reagent volumes accordingly.

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate.

-